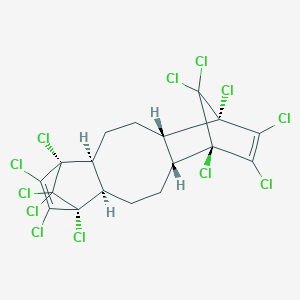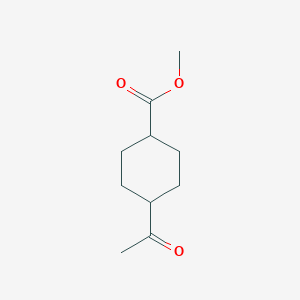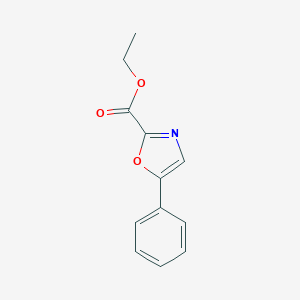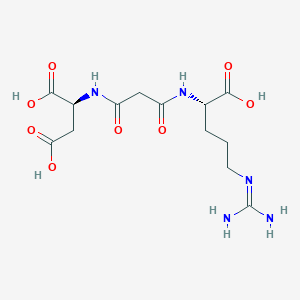
Anti-Dechloran plus
Übersicht
Beschreibung
Anti-dodecachloropentacyclooctadecadiene is a chemical compound with the molecular formula C18H12Cl12 . It has an average mass of 653.724 Da and a monoisotopic mass of 647.720154 Da . It has 8 defined stereocenters .
Molecular Structure Analysis
The molecular structure of Anti-dodecachloropentacyclooctadecadiene is complex, with 8 defined stereocenters . The compound has a molecular formula of C18H12Cl12 .Physical And Chemical Properties Analysis
Anti-dodecachloropentacyclooctadecadiene has a molecular formula of C18H12Cl12, an average mass of 653.724 Da, and a monoisotopic mass of 647.720154 Da .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Bauindustrie
Anti-Dechloran plus (Anti-DP) wird in der Bauindustrie eingesetzt, um die Brandschutzsicherheit von Materialien wie Turmdrehkranen, Betonwerken und hydraulischen Brechern zu verbessern. Es wird in Kabeln, Kabelbäumen, Steckverbindern und Isolierbändern verwendet, um Brandgefahren zu verhindern .
Elektronik- und Elektroanwendungen
In der Elektronik dient Anti-DP als Flammschutzmittel in Computersteckverbindern, Kunststoffdachmaterialien sowie Beschichtungen für elektrische Drähte und Kabel. Der Zusatzanteil von Anti-DP kann zwischen 5 und 35 % liegen und bietet diesen Bauteilen den notwendigen Brandschutz .
Sicherheit von medizinischen Geräten
Anti-DP wird in medizinischen Geräten eingesetzt, um die Sicherheit vor Brandrisiken zu gewährleisten. Es kommt in Geräten wie Ultraschalldiagnostikgeräten, Magnetresonanztomografie-Systemen, Röntgenbildgebungssystemen und flexiblen Endoskopen vor .
Umweltstudien
Die Forschung zu Anti-DP konzentriert sich auch auf seine Rolle als Umweltverschmutzer. Es werden Studien durchgeführt, um sein Vorkommen, seine Zusammensetzung und seine räumliche Verteilung in der Umwelt zu verstehen .
Alternative zu anderen Flammschutzmitteln
Die Europäische Kommission hat Anti-DP als potenzielle Alternative zu 27 in elektronischen Anwendungen verwendeten Verbindungen aufgeführt, da es im Vergleich zu anderen bromierten Flammschutzmitteln kostengünstig, gering in der Dichte, sowie in Bezug auf thermische und photochemische Stabilität leistungsstark ist .
Forschung zur Abfallwirtschaft
Es wurden Untersuchungen zu den Auswirkungen von Anti-DP auf die anaerobe Fermentation von Klärschlamm durchgeführt. Diese Studien zielen darauf ab, die Mechanismen zu verstehen, durch die Anti-DP Abfallbehandlungsprozesse beeinflusst .
Wirkmechanismus
Target of Action
Anti-Dechlorane Plus (Anti-DP), also known as Anti-dodecachloropentacyclooctadecadiene, is a highly chlorinated flame retardant . It primarily targets waste-activated sludge in anaerobic fermentation . The compound interacts with key acid-producing bacteria, such as Firmicutes and Actinobacteriathe .
Mode of Action
Anti-DP has a significant inhibitory effect on sludge anaerobic fermentation . It promotes the disintegration of sludge but inhibits the process of hydrolysis and acidification . Anti-DP also inhibits the release of soluble bound extracellular polymers (SB-EPS) in sludge . At the genus level, Anti-DP reduces the relative abundance of Proteiniclasticum and Mycobacterium .
Biochemical Pathways
The presence of Anti-DP affects the production of short-chain fatty acids (SCFA) from waste-activated sludge anaerobic fermentation . SCFA are intermediate valuable products that can be used as the preferred carbon source for enhanced biological nitrogen removal, microbial fuel cells, etc . The efficiency of SCFA production from waste-activated sludge fermentation is significantly inhibited by Anti-DP .
Pharmacokinetics
Anti-DP is a persistent compound in the environment, subject to long-range atmospheric transport, bio-magnification, and bioaccumulation in biota through the food chain . It is poorly soluble in water, extremely lipophilic, and photostable . The half-life of Anti-DP in water is more than 24 years, and in sediments, it is approximately 17 years .
Result of Action
The presence of Anti-DP leads to significant adverse human health and environmental effects . It is likely, as a result of its long-range environmental transport, to lead to significant adverse human health and environmental effects . The compound is detected in humans, wildlife, and environmental samples globally, including the Arctic and Antarctic .
Action Environment
Environmental factors such as urbanization and industrialization affect the distribution of Anti-DP . High levels of Anti-DP have been found in urban areas relative to rural areas . Tidal movement also incorporates in the transport of Anti-DP across the aquatic system .
Biochemische Analyse
Biochemical Properties
Anti-dechlorane plus is a solid white powder, highly chlorinated, poorly soluble in water, extremely lipophilic, photostable, and persistent in the environment . It does not occur naturally and is released into the environment most likely through manufacturing, formulation, and/or industrial usages
Cellular Effects
Studies have shown that Anti-dechlorane plus can have effects on pancreatic β-cells in rodent and human model systems . In one study, male mice were exposed daily to oral gavage of Anti-dechlorane plus and it was found that the exposure did not affect islet size or endocrine cell composition
Molecular Mechanism
It is produced by the Diels-Alder reaction of two equivalents of hexachlorocyclopentadiene with one equivalent of cyclooctadiene . The syn and anti isomer are formed in the approximate ratio of 1:3
Temporal Effects in Laboratory Settings
It has been found in the environment, including groundwater and lakes at certain sites . Its half-life in water is >24 years, and in sediments approximately 17 years
Dosage Effects in Animal Models
In animal models, the effects of Anti-dechlorane plus vary with different dosages . For example, in a study where male mice were exposed daily to oral gavage of Anti-dechlorane plus, it was found that the exposure did not affect islet size or endocrine cell composition
Metabolic Pathways
It is known that Anti-dechlorane plus is a highly chlorinated flame retardant
Transport and Distribution
It has been found in the environment, including groundwater and lakes at certain sites
Eigenschaften
IUPAC Name |
(1R,2R,5R,6R,9S,10S,13S,14S)-1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl12/c19-9-10(20)15(25)7-3-4-8-6(2-1-5(7)13(9,23)17(15,27)28)14(24)11(21)12(22)16(8,26)18(14,29)30/h5-8H,1-4H2/t5-,6-,7+,8+,13-,14-,15+,16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQQAJOWXNCOPY-VBCJEVMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC3C1C4(C(=C(C3(C4(Cl)Cl)Cl)Cl)Cl)Cl)C5(C(=C(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](CC[C@H]3[C@@H]1[C@]4(C(=C([C@@]3(C4(Cl)Cl)Cl)Cl)Cl)Cl)[C@@]5(C(=C([C@]2(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016864 | |
| Record name | anti-Dechlorane Plus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
135821-74-8 | |
| Record name | Dodecachloropentacyclooctadecadiene, anti- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135821748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | anti-Dechlorane Plus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DODECACHLOROPENTACYCLOOCTADECADIENE, ANTI- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1OSJ03H46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the environmental significance of anti-Dechlorane Plus (anti-DP) detection in remote areas like the Arctic and Antarctica?
A1: The detection of anti-DP in pristine environments like the Arctic and Antarctica [] highlights its potential for long-range atmospheric transport []. This raises concerns about the global spread of this emerging contaminant and its potential impacts on these fragile ecosystems.
Q2: How does the fractional abundance of anti-Dechlorane Plus (anti-DP) in environmental samples provide insights into its degradation?
A2: Studies analyzing environmental samples like soil and lichen from the Fildes Peninsula in Antarctica observed lower anti-DP fractions (fanti) compared to commercial products []. This suggests that syn-DP may be more persistent in the environment, potentially due to differences in degradation pathways.
Q3: What do the findings on anti-Dechlorane Plus (anti-DP) levels in indoor dust from Adelaide, Australia suggest about its usage trends compared to polybrominated diphenyl ethers (PBDEs)?
A3: Research on indoor dust from Adelaide, Australia, revealed lower levels of anti-DP and other alternative halogenated flame retardants (AHFRs) compared to PBDEs, even decades after PBDE restrictions []. This contrasts with trends observed in other countries, indicating region-specific differences in flame retardant usage patterns and potential regulations.
Q4: What does the presence of anti-Dechlorane Plus (anti-DP) in cord blood indicate?
A4: The detection of anti-DP in cord blood samples demonstrates its ability to cross the human placenta [], exposing developing fetuses to this contaminant. This highlights the potential for adverse health outcomes later in life due to prenatal exposure.
Q5: How does the biomagnification potential of anti-Dechlorane Plus (anti-DP) compare to other persistent organic pollutants?
A5: Studies on freshwater food webs in South China revealed that while both syn-DP and anti-DP biomagnify, their trophic magnification factors (TMFs) are lower than highly persistent PCB congeners []. This suggests that although anti-DP can accumulate in food webs, its biomagnification potential might be lower compared to some legacy pollutants.
Q6: What can the identification of a dechlorination product of anti-Dechlorane Plus (anti-DP) in human serum samples suggest?
A6: The detection of a dechlorination product, [-Cl + H], in serum samples from e-waste workers suggests that anti-DP may undergo metabolic transformations in the human body []. This finding highlights the need to further investigate the potential health implications of these metabolites.
Q7: How does the affinity of anti-Dechlorane Plus (anti-DP) for human serum albumin (HSA) potentially influence its distribution and accumulation in the human body?
A7: Studies have shown that anti-DP exhibits a higher affinity for HSA compared to syn-DP []. This difference in binding affinity could lead to variations in their distribution and accumulation within the human body.
Q8: What are the major routes of human exposure to anti-Dechlorane Plus (anti-DP)?
A8: While further research is needed, current studies suggest that dust ingestion is a significant exposure pathway for anti-DP, particularly for toddlers []. Dermal absorption may also play a role, especially for adults []. Inhalation exposure from indoor and outdoor air is also possible, as evidenced by the detection of DP in air samples [].
Q9: What analytical techniques are commonly employed for the detection and quantification of anti-Dechlorane Plus (anti-DP) in environmental and biological matrices?
A9: Several analytical methods have been developed for anti-DP analysis, including:
- Gas Chromatography-Electron Capture Negative Ion Mass Spectrometry (GC-ECNI-MS): This technique provides high sensitivity and selectivity for analyzing anti-DP and its isomers in various matrices, including water, sediment, and biological samples [, , ].
- Gas Chromatography-Mass Spectrometry (GC-MS) with Negative Chemical Ionization (NCI) mode: This method offers high sensitivity and selectivity for measuring anti-DP in environmental samples like indoor dust [].
- Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME) coupled with GC-ECNI-MS: This approach utilizes minimal solvent and allows for rapid extraction and determination of Dechlorane compounds, including anti-DP, in aqueous samples [].
- Selective Pressurized Liquid Extraction (SPLE) followed by GC-ECNI-MS: This technique employs novel sorbents like Mg-Al layered double oxides (Mg–Al-LDOs) for efficient extraction and purification of dechloranes, including anti-DP, from complex matrices like sediment and soil [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[[9-(1-Methylethyl)-6-[(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol](/img/structure/B171301.png)





![Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate](/img/structure/B171346.png)